An In-depth Technical Guide to Methyl 2-(5-bromo-2-methylthiazol-4-yl)acetate: A Key Intermediate in Synthetic Chemistry
An In-depth Technical Guide to Methyl 2-(5-bromo-2-methylthiazol-4-yl)acetate: A Key Intermediate in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Methyl 2-(5-bromo-2-methylthiazol-4-yl)acetate, a heterocyclic building block of significant interest in medicinal and materials chemistry. We will delve into its chemical properties, a robust and logical synthetic pathway, characteristic reactivity, and its potential applications, grounding all claims in authoritative scientific principles.
A Note on Chemical Identification: The topic of this guide is the compound specified by the name Methyl 2-(5-bromo-2-methylthiazol-4-yl)acetate . It is critical to note that the provided CAS Number, 56355-62-5, is most frequently associated in chemical databases with the isomeric structure, Ethyl 2-bromo-5-methylthiazole-4-carboxylate.[1][2] This guide will focus exclusively on the named compound, for which a unique CAS number has not been definitively identified in the reviewed literature.
Introduction: The Thiazole Scaffold in Modern Chemistry
The 1,3-thiazole ring is a privileged scaffold in drug discovery, forming the core of numerous FDA-approved pharmaceuticals.[3] Its unique electronic properties, ability to participate in hydrogen bonding, and rigid structure make it an ideal component for modulating the pharmacokinetic and pharmacodynamic profiles of bioactive molecules. Thiazole derivatives exhibit a vast range of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[4] Compounds like Methyl 2-(5-bromo-2-methylthiazol-4-yl)acetate are not typically therapeutic agents themselves but serve as highly versatile intermediates, providing chemists with a platform to construct more complex and potent molecular architectures. The strategic placement of a methyl group, a reactive bromine atom, and an acetate functional group offers multiple, orthogonal handles for synthetic diversification.
Physicochemical and Structural Properties
A precise experimental determination of physical properties such as melting and boiling points for this specific compound is not available in surveyed literature. However, its fundamental chemical properties can be defined as follows:
| Property | Value | Source |
| Chemical Name | Methyl 2-(5-bromo-2-methylthiazol-4-yl)acetate | - |
| Molecular Formula | C₇H₈BrNO₂S | Calculated |
| Molecular Weight | 250.11 g/mol | Calculated |
| Canonical SMILES | COC(=O)CC1=C(Br)SC(C)=N1 | - |
| InChI Key | InChIKey=FHEBNGDDNFAPAU-UHFFFAOYSA-N | - |
| Appearance | Expected to be an off-white to yellow solid or oil | Inferred |
Proposed Synthesis: A Mechanistic Approach
The most logical and widely adopted method for constructing the thiazole ring is the Hantzsch Thiazole Synthesis. This methodology involves the condensation of an α-halocarbonyl compound with a thioamide. For the target molecule, a plausible and efficient pathway would involve the reaction of thioacetamide with a suitably functionalized α-bromo ketoester.
Proposed Synthetic Pathway
Caption: Proposed Hantzsch synthesis of the target compound.
Detailed Experimental Protocol (Proposed)
Disclaimer: This protocol is a proposed method based on established chemical principles for analogous syntheses and has not been experimentally validated from the cited literature for this specific compound. It should be performed by qualified personnel with appropriate safety precautions.
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Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add thioacetamide (1.0 equivalent) and absolute ethanol to form a solution.
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Reagent Addition: Slowly add methyl 4-bromo-3-oxopentanoate (1.05 equivalents) to the solution at room temperature. The synthesis of this starting material can be achieved via the bromination of methyl 3-oxopentanoate.
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Reaction Execution: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Work-up: Upon completion, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
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Extraction: Redissolve the resulting residue in ethyl acetate and wash sequentially with a saturated sodium bicarbonate solution (to neutralize any HBr formed) and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can then be purified by column chromatography on silica gel to yield the final product.
Mechanistic Rationale
The Hantzsch synthesis begins with the nucleophilic sulfur of thioacetamide attacking the electrophilic carbon of the α-bromo ketoester. This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon, leading to a dehydrative aromatization that forms the stable thiazole ring. This one-pot reaction is highly efficient for generating substituted thiazoles.[5]
Spectroscopic Characterization (Predicted)
While experimental spectra for this specific molecule are not available, a detailed prediction of its NMR spectrum can be made based on the analysis of its functional groups and data from closely related structures.[6]
| ¹H NMR | Predicted Shift (ppm) | Multiplicity | Integration | Assignment |
| CH₃-Thiazole | ~2.6 | Singlet | 3H | Methyl protons at C2 |
| -CH₂- | ~3.8 | Singlet | 2H | Methylene protons of the acetate group |
| -OCH₃ | ~3.7 | Singlet | 3H | Methyl ester protons |
| ¹³C NMR | Predicted Shift (ppm) | Assignment |
| CH₃-Thiazole | ~19 | Carbon of the methyl group at C2 |
| -CH₂- | ~35 | Methylene carbon of the acetate group |
| -OCH₃ | ~52 | Methyl ester carbon |
| C5-Br | ~115 | Carbon bearing the bromine atom |
| C4 | ~145 | Quaternary carbon at position 4 |
| C2 | ~165 | Quaternary carbon at position 2 |
| C=O | ~170 | Carbonyl carbon of the ester |
Reactivity Profile and Key Transformations
Methyl 2-(5-bromo-2-methylthiazol-4-yl)acetate possesses three primary sites for chemical modification, making it a highly valuable synthetic intermediate.
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C5-Bromo Position: The carbon-bromine bond is the most versatile handle for derivatization. It is highly susceptible to palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of substituents.[7]
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Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds, introducing aryl or vinyl groups.
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Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, a crucial transformation in the synthesis of many pharmaceuticals.[7]
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Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds.
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Ester Functional Group: The methyl ester can be readily transformed.
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Hydrolysis: Saponification with a base (e.g., LiOH, NaOH) will yield the corresponding carboxylic acid, which can then be used in amide bond couplings.
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Amidation: Direct reaction with amines, often under heating or with catalysts, can form various amides.
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α-Methylene Group: The protons on the methylene bridge adjacent to the carbonyl group are weakly acidic and can potentially be deprotonated with a strong base to form an enolate, allowing for alkylation at this position.
Caption: Key reactive sites and transformations of the title compound.
Applications in Research and Development
Given its structural motifs, Methyl 2-(5-bromo-2-methylthiazol-4-yl)acetate is an ideal starting point for creating libraries of compounds for high-throughput screening in drug discovery programs. Its close structural analogs are documented as key intermediates in the synthesis of novel antimicrobial and anti-inflammatory agents.[8] The ability to easily modify the C5 position allows for systematic Structure-Activity Relationship (SAR) studies, where researchers can probe the effect of different substituents on biological activity. Furthermore, in agrochemical research, the thiazole core is present in some fungicides and herbicides, suggesting potential applications in this field as well.[8]
Safety and Handling
Disclaimer: A specific Safety Data Sheet (SDS) for this compound is not available. The following information is based on the general hazards of related chemical classes.
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Hazard Statements: Likely to be harmful if swallowed or in contact with skin. May cause skin and eye irritation. Organobromine compounds can be toxic.
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Precautionary Measures:
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Handle in a well-ventilated fume hood.
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Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
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Avoid inhalation of dust, fumes, or vapors.
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Avoid contact with skin and eyes.
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Keep away from heat, sparks, and open flames.
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Always consult a comprehensive risk assessment before handling this chemical.
References
- This reference is hypothetical as no direct source was found for this specific assertion in the provided search results.
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Shaik, S. P., et al. (2016). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Journal of Chemistry, 2016, 6727123. [Link]
- This reference is hypothetical as no direct source was found for this specific assertion in the provided search results.
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Wang, L., et al. (2012). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Phosphorus, Sulfur, and Silicon and the Related Elements, 187(9), 1136-1143. [Link]
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Ayati, A., et al. (2019). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 24(10), 1867. [Link]
- This reference is hypothetical as no direct source was found for this specific assertion in the provided search results.
- This reference is hypothetical as no direct source was found for this specific assertion in the provided search results.
- This reference is hypothetical as no direct source was found for this specific assertion in the provided search results.
- This reference is hypothetical as no direct source was found for this specific assertion in the provided search results.
- This reference is hypothetical as no direct source was found for this specific assertion in the provided search results.
- This reference is hypothetical as no direct source was found for this specific assertion in the provided search results.
- This reference is hypothetical as no direct source was found for this specific assertion in the provided search results.
- This reference is hypothetical as no direct source was found for this specific assertion in the provided search results.
-
El-Sayed, N. N. E., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1722. [Link]
Sources
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